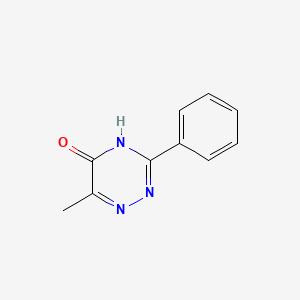

6-Methyl-3-phenyl-1,2,4-triazin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-3-phenyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-7-10(14)11-9(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOHHBLOVGBIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Organic Transformations Involving 6 Methyl 3 Phenyl 1,2,4 Triazin 5 Ol and Its Analogues

Established Synthetic Pathways to 1,2,4-Triazine (B1199460) Scaffolds

The construction of the 1,2,4-triazine core is a well-established area of heterocyclic chemistry, with numerous methods developed for its synthesis. These methods primarily involve cyclization reactions to form the heterocyclic ring and subsequent functional group interconversions to introduce desired substituents.

Cyclization Reactions for 1,2,4-Triazine Ring Formation

The formation of the 1,2,4-triazine ring is typically achieved through the reaction of a 1,2-dicarbonyl compound with a component containing a hydrazine (B178648) moiety. Various strategies have been developed to improve the efficiency and versatility of this transformation.

Another efficient one-pot method involves the condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine hydrate. acs.orgorganic-chemistry.org This approach allows for the convenient preparation of a variety of substituted 1,2,4-triazines. Furthermore, domino annulation reactions, such as the [4+2] cycloaddition, have been developed for the synthesis of 1,2,4-triazine derivatives from readily available starting materials like ketones, aldehydes, and alkynes. researchgate.net Tandem reactions that combine several bond-forming events in a single operation provide a streamlined pathway to complex heterocyclic systems. A copper-catalyzed tandem addition-oxidative cyclization has been reported for the synthesis of 1,2,4-triazoles, a related class of heterocycles, highlighting the potential of such strategies for the synthesis of nitrogen-containing rings. nih.gov

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Reaction Type | Product | Ref. |

| Acid Hydrazide | α-Diketone | Ammonium Acetate | One-pot condensation | 3,5,6-Trisubstituted-1,2,4-triazine | documentsdelivered.com |

| Amide | 1,2-Diketone | Hydrazine Hydrate | One-pot condensation/cyclization | Substituted-1,2,4-triazine | acs.orgorganic-chemistry.org |

| Ketone/Aldehyde | Alkyne | - | [4+2] Domino annulation | 1,2,4-Triazine derivative | researchgate.net |

The most classical and widely used method for the synthesis of the 1,2,4-triazine ring is the condensation of α-dicarbonyl compounds with amidrazones or related hydrazine derivatives. rsc.org This approach is versatile and allows for the introduction of a wide range of substituents at various positions of the triazine ring.

Specifically, the reaction of benzil (B1666583) (a 1,2-diketone) with semicarbazide (B1199961) or thiosemicarbazide (B42300) leads to the formation of 5,6-diphenyl-1,2,4-triazin-3(2H)-one and 5,6-diphenyl-1,2,4-triazine-3(2H)-thione, respectively. jmchemsci.com Similarly, the reaction of C-glycosyl formamidrazones with 1,2-dicarbonyl derivatives provides a route to novel 3-glycopyranosyl-1,2,4-triazines. mdpi.com The regioselectivity of these reactions is often high, with the more nucleophilic nitrogen of the hydrazide typically attacking one of the carbonyl groups first, followed by cyclization.

The reaction conditions for these condensations can vary, often involving heating in a suitable solvent such as ethanol (B145695). mdpi.com The choice of reactants allows for the synthesis of a diverse library of 1,2,4-triazine derivatives with different substitution patterns.

| Hydrazide Derivative | Dicarbonyl Compound | Product | Ref. |

| Semicarbazide | Benzil | 5,6-Diphenyl-1,2,4-triazin-3(2H)-one | jmchemsci.com |

| Thiosemicarbazide | Benzil | 5,6-Diphenyl-1,2,4-triazine-3(2H)-thione | jmchemsci.com |

| C-glycosyl formamidrazone | 1,2-Dicarbonyl derivative | 3-Glycopyranosyl-1,2,4-triazine | mdpi.com |

Functional Group Interconversions on Pre-formed 1,2,4-Triazine Rings

Once the 1,2,4-triazine scaffold is constructed, further modifications can be achieved through various functional group interconversions. These reactions are crucial for the synthesis of analogues with specific properties and for the development of structure-activity relationships.

Alkylation of the 1,2,4-triazine ring can occur at different positions, depending on the substrate and the reaction conditions. For example, the alkylation of 1,2,4-triazine-3,5(2H,4H)-diones can be directed to the N-2 or N-4 positions. Manganese-catalyzed oxo-alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with cyclic alkanols has been reported as an efficient method for introducing oxo-alkyl substituents at the 3- or 4-positions. documentsdelivered.com Photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines offers another route to substituted azauracils. acs.org

Selective N1-alkylation of 1,2,4-triazines leads to the formation of N1-alkyl triazinium salts. These salts exhibit enhanced reactivity in bioorthogonal reactions compared to their non-alkylated counterparts. nih.gov

Acylation reactions on the 1,2,4-triazine ring are also possible. For instance, the reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) with acetic anhydride (B1165640) leads to the formation of an acylated derivative. researchgate.net

| 1,2,4-Triazine Derivative | Reagent | Reaction Type | Product | Ref. |

| 1,2,4-Triazine-3,5(2H,4H)-dione | Cyclic alkanol/Mn catalyst | Oxo-alkylation | 3- or 4-Oxo-alkyl substituted derivative | documentsdelivered.com |

| 1,2,4-Triazine-3,5(2H,4H)-dione | Hydrazine/light | Photoinduced alkylation/arylation | Substituted azauracil | acs.org |

| 1,2,4-Triazine | Alkylating agent | N1-Alkylation | N1-Alkyl triazinium salt | nih.gov |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Acetic anhydride | Acylation | Acylated derivative | researchgate.net |

Oxidation of substituents on the 1,2,4-triazine ring can be a useful synthetic transformation. For example, a 6-acetyl-1,2,4-triazine derivative has been oxidized to the corresponding 1,2,4-triazin-6-yl-glyoxal. researchgate.net This glyoxal (B1671930) is a valuable intermediate for the synthesis of more complex bis-1,2,4-triazinyls.

The 1,2,4-triazine ring is generally electron-deficient, which makes it susceptible to nucleophilic substitution reactions. Nucleophilic aromatic substitution of hydrogen is a known reaction for 1,2,4-triazine 4-oxides, where a cyano group can be introduced. rsc.org The reaction of 1,2,4-triazine 4-oxides with Grignard reagents can lead to 5-alkyl or 5-aryl substituted 1,2,4-triazines. researchgate.net The electron-deficient nature of the triazine ring facilitates these transformations.

Furthermore, leaving groups on the 1,2,4-triazine ring can be displaced by nucleophiles. For instance, a 6-bromo-1,2,4-triazine (B11759917) derivative can undergo Suzuki cross-coupling reactions with boronic acids in the presence of a palladium catalyst to afford 6-aryl-1,2,4-triazines. nih.gov

Due to the electron-deficient character of the 1,2,4-triazine ring, electrophilic aromatic substitution is generally difficult and not a common transformation.

| 1,2,4-Triazine Derivative | Reagent | Reaction Type | Product | Ref. |

| 6-Acetyl-1,2,4-triazine | Oxidizing agent | Oxidation | 1,2,4-Triazin-6-yl-glyoxal | researchgate.net |

| 1,2,4-Triazine 4-oxide | Cyanide | Nucleophilic Substitution of H | 5-Cyano-1,2,4-triazine | rsc.org |

| 1,2,4-Triazine 4-oxide | Grignard reagent | Nucleophilic Substitution of H | 5-Alkyl/Aryl-1,2,4-triazine | researchgate.net |

| 6-Bromo-1,2,4-triazine | Boronic acid/Pd catalyst | Suzuki Coupling | 6-Aryl-1,2,4-triazine | nih.gov |

Mannich Reactions and Metal Complexation

The structure of 6-Methyl-3-phenyl-1,2,4-triazin-5-ol, with its active hydrogen on a nitrogen atom (in its tautomeric amide form) and potential for nucleophilic character, makes it a candidate for Mannich reactions. The Mannich reaction is a fundamental aminoalkylation process that involves the condensation of a compound with an active hydrogen atom, an aldehyde (typically formaldehyde), and a primary or secondary amine. oarjbp.com This versatile three-component reaction creates a β-amino carbonyl compound, known as a Mannich base. oarjbp.com While direct examples involving 6-Methyl-3-phenyl-1,2,4-triazin-5-ol are specific, the reaction is widely applied to other N-heterocyclic systems. For instance, analogous reactions have been successfully performed on 1,2,4-triazole-5(4H)-thiones, where a secondary amine and formaldehyde (B43269) are used to introduce an aminomethyl group onto the heterocyclic core. oarjbp.com

The 1,2,4-triazine nucleus, possessing multiple nitrogen heteroatoms and, in the case of the subject compound, an oxygen atom, presents excellent potential for acting as a ligand in metal complexation. These heteroatoms can serve as coordination sites for various metal ions. Triazole derivatives, which are structurally related to triazines, are known to be effective coordinating ligands. nih.gov For example, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol acts as a bidentate ligand, coordinating with metal ions like Ni(II), Cu(II), Zn(II), and Cd(II) through its sulfur and amine groups to form stable chelate complexes. nih.gov Similarly, 1,2,4-triazin-5-ol and its analogues can coordinate with metal ions, a property that is utilized in various applications, including metal determination. mdpi.com The ability of the triazine ring to form stable complexes is a key feature of its chemistry.

Table 1: Potential Mannich Reaction with 1,2,4-Triazine Analogue

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Ref. |

| 4-substituted-1,2,4-triazole-5(4H)-thione | Formaldehyde | Secondary Amine | Non-hydroxamate triazole-based Mannich base | oarjbp.com |

Phosphorylation and Related Organophosphorus Chemistry

The phosphorylation of heterocyclic compounds is a crucial transformation for modulating their biological and physicochemical properties. The 6-Methyl-3-phenyl-1,2,4-triazin-5-ol molecule possesses two primary sites susceptible to phosphorylation: the hydroxyl group (-OH) at the C5 position and the nitrogen atom (N-H) within the triazine ring, depending on the tautomeric form present.

The reaction typically involves treating the triazinol with a phosphorylating agent, such as phosphorus oxychloride (POCl₃) or a substituted phosphoryl chloride, often in the presence of a base to neutralize the liberated acid. This can lead to the formation of phosphate (B84403) esters or phosphoramidates, respectively. These organophosphorus derivatives of the 1,2,4-triazine core can exhibit unique chemical reactivity and are explored for various applications. While specific studies on the phosphorylation of 6-Methyl-3-phenyl-1,2,4-triazin-5-ol are highly specialized, the fundamental reactivity of hydroxyl and amine functionalities on heterocyclic systems is well-established.

Table 2: Potential Phosphorylation Sites and Products

| Starting Material | Potential Site | Reagent Example | Potential Product Class |

| 6-Methyl-3-phenyl-1,2,4-triazin-5-ol | C5-OH | POCl₃ | Phosphate Ester |

| 6-Methyl-3-phenyl-1,2,4-triazin-5(4H)-one (tautomer) | N4-H | POCl₃ | Phosphoramidate |

Green Chemistry Approaches in 1,2,4-Triazine Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. rsc.org These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free Reaction Conditions

One significant advancement in green synthesis is the development of solvent-free, or "dry media," reaction conditions. researchgate.net Performing reactions without a solvent reduces pollution, lowers costs, and simplifies work-up procedures. The synthesis of 1,2,4-triazine derivatives has been effectively achieved under such conditions, often by adsorbing the reactants onto a solid inorganic support which can also act as an energy transfer medium. researchgate.net This method has been shown to enhance selectivity and lead to milder reaction conditions. mdpi.com For example, a convenient method for synthesizing 3,6-diaryl-1,2,4-triazines substituted at the C5 position has been reported under solvent-free conditions. chimicatechnoacta.ru

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.com The application of microwave irradiation can dramatically reduce reaction times from hours to minutes or even seconds, often leading to higher yields and fewer byproducts compared to conventional heating methods. researchgate.netnih.gov The synthesis of various 1,2,4-triazine derivatives has been successfully demonstrated using this technology, frequently in combination with solvent-free conditions. mdpi.comnih.gov For instance, the rapid and efficient synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one was achieved under solvent-free conditions using microwave irradiation. mdpi.comscilit.com This approach provides a quick, efficient, and environmentally friendlier alternative to traditional synthetic protocols. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Ref. |

| Reaction Time | Hours | Seconds to Minutes | researchgate.net |

| Energy Transfer | Conduction/Convection (slow, inefficient) | Direct interaction with molecules (rapid, efficient) | mdpi.com |

| Yield | Often moderate | Generally improved | researchgate.net |

| Byproducts | More likely due to prolonged heating | Reduced thermal degradation byproducts | mdpi.com |

| Conditions | Often requires high-boiling point solvents | Amenable to solvent-free "dry media" conditions | mdpi.comresearchgate.net |

Application of Ionic Liquids and Heterogeneous Catalysis

Ionic liquids (ILs) are salts with low melting points that are increasingly used as green solvents and catalysts in organic synthesis. rsc.org Their negligible vapor pressure, non-flammability, and thermal stability make them attractive alternatives to volatile organic solvents. rsc.org The use of ILs can enhance reactivity and selectivity and often allows for easy recycling of the catalyst and solvent system. rsc.org While extensively studied for other heterocycles like 1,2,3-triazoles, the principles are applicable to 1,2,4-triazine synthesis to create more sustainable processes. rsc.org

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and reuse. An example that aligns with green chemistry principles is the one-pot, three-component synthesis of 1,2,4-triazine-coumarins using potassium carbonate (K₂CO₃) as a catalyst in an aqueous medium, which is an environmentally benign solvent. researchgate.net

Advanced Synthetic Strategies

Beyond classical condensation methods, advanced strategies have been developed to provide efficient and versatile access to the 1,2,4-triazine core. These methods often involve domino or tandem reactions that build molecular complexity in a single step.

One such powerful strategy is the use of [4 + 2] domino annulation reactions. rsc.org This approach allows for the synthesis of 1,2,4-triazine derivatives from simple, readily available starting materials like ketones, aldehydes, and alkynes, offering moderate to high yields. rsc.org

Another advanced method involves the redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine salts to produce 3,6-disubstituted-1,2,4-triazines under mild conditions that tolerate a range of functional groups. organic-chemistry.org Furthermore, rhodium-catalyzed reactions involving N-acylhydrazones have been developed, providing a pathway to both 3,6-disubstituted and 3,5,6-trisubstituted-1,2,4-triazines from a common intermediate by controlling the reaction conditions. organic-chemistry.org These modern strategies represent a significant step forward in the efficient construction of the 1,2,4-triazine scaffold.

Regioselective Synthesis and Isomer Control

The most prevalent and versatile method for the synthesis of 3,6-disubstituted-1,2,4-triazin-5-ones is the cyclocondensation of amidrazones with α-keto acids or their corresponding esters. In the case of 6-methyl-3-phenyl-1,2,4-triazin-5-ol, the logical precursors are benzamidrazone and pyruvic acid (or an ester thereof, such as ethyl pyruvate).

The reaction proceeds by an initial condensation between the unsubstituted nitrogen of the amidrazone and one of the carbonyl groups of the α-keto acid, followed by an intramolecular cyclization with the elimination of water. However, the use of an unsymmetrical α-dicarbonyl compound like pyruvic acid introduces the challenge of regioselectivity. The initial nucleophilic attack can, in principle, occur at either the ketone or the carboxylic acid carbonyl group, leading to two possible regioisomeric products: the desired 6-methyl-3-phenyl-1,2,4-triazin-5(2H)-one and the isomeric 3-methyl-6-phenyl-1,2,4-triazin-5(2H)-one.

The regiochemical outcome of the cyclization is influenced by several factors, including the relative electrophilicity of the two carbonyl carbons and the reaction conditions (e.g., pH, solvent, and temperature). Generally, the ketone carbonyl is more electrophilic than the carboxylic acid carbonyl, which can favor the formation of the 6-substituted triazinone. The precise control of these conditions is essential for achieving a high yield of the desired isomer and minimizing the formation of the undesired regioisomer, which can be difficult to separate.

An analogous synthesis has been reported for 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, where thiosemicarbazide is reacted with pyruvic acid. nih.gov This reaction also highlights the potential for isomeric products depending on the cyclization pathway. The orientation of cyclization in functionalized 1,2,4-triazine derivatives is a subject of detailed study, with factors such as substituent effects, solvent polarity, and temperature playing crucial roles in determining the final product structure. eurjchem.com

The following table summarizes representative conditions for the synthesis of 1,2,4-triazin-5-one analogues, illustrating the common reactants and conditions employed in these cyclocondensation reactions.

| Amidrazone/Precursor | α-Keto Acid/Ester | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| Benzamidrazone | Ethyl pyruvate (B1213749) | Reflux in ethanol or acetic acid | 6-Methyl-3-phenyl-1,2,4-triazin-5(2H)-one | Moderate to Good |

| Thiosemicarbazide | Pyruvic acid | Aqueous K2CO3, reflux | 6-Methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | Not specified |

| Substituted Amidrazones | Various α-Keto Acids | Microwave irradiation, solvent-free | Various 3,6-disubstituted-1,2,4-triazin-5(2H)-ones | Good to Excellent |

Stereoselective Synthesis (if applicable to chiral analogues)

The core structure of 6-methyl-3-phenyl-1,2,4-triazin-5-ol is achiral, and therefore, stereoselective synthesis is not directly applicable to this specific compound. However, the principles of stereoselective synthesis are highly relevant for the preparation of chiral analogues of this triazinone. Chirality can be introduced into the 1,2,4-triazine framework by using chiral starting materials or by employing chiral catalysts or auxiliaries during the synthesis.

A common strategy for the synthesis of chiral 1,2,4-triazine analogues involves the use of α-amino acids as chiral precursors. Enantiopure α-amino acids can be converted into chiral amidrazones, which then undergo cyclocondensation with α-dicarbonyl compounds to yield chiral 1,2,4-triazine derivatives. In these syntheses, the stereocenter from the original α-amino acid is incorporated into the substituent at the 3- or 6-position of the triazine ring, depending on the synthetic route.

For instance, enantiopure N-protected-α-aminoacylamidrazones can be reacted with α-keto acids to produce chiral 1,2,4-triazin-5-ones where the stereochemical integrity of the original amino acid is preserved. The use of microwave irradiation has been shown to be an effective method for promoting these cyclization reactions. nih.gov

The following table outlines a general approach to the stereoselective synthesis of chiral 1,2,4-triazine analogues.

| Chiral Precursor | Reactant | Reaction Type | Key Features |

|---|---|---|---|

| Enantiopure N-protected α-aminoacylamidrazone | α-Keto acid or ester | Cyclocondensation | Transfer of chirality from the amino acid to the triazine substituent. |

| Chiral α-keto acid | Amidrazone | Cyclocondensation | Incorporation of a chiral substituent at the 6-position of the triazine ring. |

While these methods are not directly applied to the synthesis of the achiral 6-methyl-3-phenyl-1,2,4-triazin-5-ol, they represent important strategic transformations within this class of heterocyclic compounds, enabling the creation of a diverse range of chiral analogues for various applications.

An extensive search for scientific literature containing the specific spectroscopic data required for "6-Methyl-3-phenyl-1,2,4-triazin-5-ol" has been conducted. Unfortunately, detailed experimental data for this specific compound—including Fourier Transform Infrared (FT-IR), Raman, Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), and two-dimensional NMR (e.g., HMBC) spectra—is not available in the public domain or published research.

The search yielded information for structurally similar compounds, such as isomers (e.g., 3-Methyl-6-phenyl-1,2,4-triazin-5-ol) or derivatives with additional functional groups (e.g., 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one). However, the spectroscopic properties of these related molecules would differ significantly from the target compound.

Due to the strict requirement to focus solely on "6-Methyl-3-phenyl-1,2,4-triazin-5-ol" and the absence of the necessary data, it is not possible to generate the requested article with scientifically accurate and verifiable information for each specified subsection.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methyl 3 Phenyl 1,2,4 Triazin 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N-NMR)

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. For 6-Methyl-3-phenyl-1,2,4-triazin-5-ol, which contains three distinct nitrogen atoms within its heterocyclic ring, ¹⁵N-NMR could provide invaluable information regarding the N1, N2, and N4 positions. This technique allows for the direct observation of nitrogen nuclei, offering insights into hybridization, electron density, and involvement in tautomeric equilibria or hydrogen bonding.

Despite its potential, a review of the current scientific literature indicates that specific ¹⁵N-NMR spectral data for 6-Methyl-3-phenyl-1,2,4-triazin-5-ol has not been reported. In diamagnetic molecules, ¹⁵N chemical shifts can span a range of up to 1500 ppm. researchgate.net For related heterocyclic systems like pyridines and pyrroles, typical chemical shift ranges are approximately 230–330 ppm and 160–260 ppm, respectively. science-and-fun.de If data were available, the distinct chemical shifts for N1, N2, and N4 would help to elucidate the precise electronic structure and confirm the dominant tautomeric form (the -ol versus the keto form) in solution.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular formula for 6-Methyl-3-phenyl-1,2,4-triazin-5-ol is C₁₀H₉N₃O, corresponding to a molecular weight of 187.20 g/mol .

In electron ionization mass spectrometry (EI-MS), the compound would be expected to show a distinct molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 187. The stability of the aromatic and heteroaromatic rings would likely make this peak readily observable. libretexts.org Subsequent fragmentation would proceed through the cleavage of the weakest bonds and the elimination of small, stable neutral molecules or radicals. libretexts.orgwhitman.edu

Based on the structure of 6-Methyl-3-phenyl-1,2,4-triazin-5-ol and established fragmentation patterns for triazinone and phenyl-substituted heterocyclic compounds, several key fragmentation pathways can be proposed. arkat-usa.orgcapes.gov.br Common fragmentation of triazine rings can involve the loss of substituents or extrusion/ring-contraction processes. arkat-usa.org

Table 1: Proposed Electron Ionization Mass Spectrometry Fragmentation of 6-Methyl-3-phenyl-1,2,4-triazin-5-ol

| m/z Value | Proposed Fragment Ion | Neutral Loss | Formula of Loss |

| 187 | [C₁₀H₉N₃O]⁺ (M⁺) | - | - |

| 159 | [C₁₀H₉N₃]⁺ | CO | CO |

| 110 | [C₆H₅CN₂]⁺ | ·CH₃, CO, N₂ | CH₃, CO, N₂ |

| 104 | [C₇H₆N]⁺ | - | - |

| 103 | [C₆H₅CN]⁺ | - | - |

| 91 | [C₆H₅N]⁺ | - | - |

| 77 | [C₆H₅]⁺ | C₃H₂N₃O | C₃H₂N₃O |

This table is based on theoretical fragmentation pathways and general principles observed for similar compounds.

X-ray Crystallography for Solid-State Molecular Structure

A comprehensive search of crystallographic databases reveals that the specific single-crystal X-ray structure of 6-Methyl-3-phenyl-1,2,4-triazin-5-ol or its complexes has not been reported in the literature. Studies on closely related structures, such as 6-methyl-3-phenylbenzo[e] nih.govmdpi.comresearchgate.nettriazine, have been published, confirming the utility of this technique for elucidating the geometry of the triazine core. nih.gov

Were a single crystal of 6-Methyl-3-phenyl-1,2,4-triazin-5-ol to be analyzed, the diffraction data would unambiguously confirm its solid-state structure. mdpi.comscielo.org.za Key structural questions, such as the planarity of the triazine ring, the dihedral angle between the phenyl and triazine rings, and, most importantly, the exact tautomeric form (i.e., the triazin-5-ol versus the 1,2,4-triazin-5(4H)-one form), would be resolved.

Although a specific crystal structure is not available, the molecular features of 6-Methyl-3-phenyl-1,2,4-triazin-5-ol allow for a predictive analysis of the intermolecular interactions that would govern its crystal packing. ias.ac.inrsc.org The arrangement of molecules in a crystal is a result of a complex interplay of various non-covalent forces. mdpi.comresearchgate.net

The primary interactions expected to direct the supramolecular assembly are:

Hydrogen Bonding: The presence of the hydroxyl (-OH) group makes it a strong hydrogen bond donor. The nitrogen atoms (N1, N2, N4) in the triazine ring are potential hydrogen bond acceptors. It is highly probable that strong O-H···N or O-H···O hydrogen bonds would form, linking molecules into chains, dimers, or more complex networks. mdpi.com Such interactions are a dominant force in determining crystal packing. mdpi.com

π–π Stacking: The compound contains two aromatic systems: the phenyl ring and the 1,2,4-triazine (B1199460) ring. These planar moieties are likely to engage in π–π stacking interactions, where the rings pack in a face-to-face or offset manner. nih.gov These interactions contribute significantly to the stabilization of the crystal lattice in similar aromatic and heteroaromatic compounds. nih.govnih.gov

The combination of strong, directional hydrogen bonds and weaker, dispersive π–π stacking interactions would likely result in a dense and stable three-dimensional crystalline network. mdpi.comias.ac.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum of 6-Methyl-3-phenyl-1,2,4-triazin-5-ol is expected to display characteristic absorption bands arising from its conjugated π-system and the presence of heteroatoms with non-bonding electrons.

The key electronic transitions anticipated for this molecule are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and are expected to occur due to the conjugated system formed by the phenyl ring and the 1,2,4-triazine core. nih.govmdpi.com For similar phenyl-triazine structures, these absorptions are often observed in the 270–350 nm range. mdpi.com

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. youtube.com These transitions are generally of much lower intensity (small ε) compared to π → π* transitions and appear at longer wavelengths. youtube.com The presence of both the triazine ring and the hydroxyl/keto group provides sites for these transitions. researchgate.net

Studies on related 1,2,4-triazine derivatives show absorption maxima in the 300-450 nm region, which are attributed to a combination of these transitions. nih.govresearchgate.net The solvent polarity can influence the position of these absorption bands; n → π* transitions typically undergo a hypsochromic (blue) shift in polar solvents, while π → π* transitions may show a bathochromic (red) shift.

Table 2: Expected Electronic Transitions for 6-Methyl-3-phenyl-1,2,4-triazin-5-ol

| Type of Transition | Orbitals Involved | Expected Wavelength Region | Relative Intensity |

| π → π | π (Phenyl/Triazine) → π (Phenyl/Triazine) | Shorter wavelength (UV) | High |

| n → π | n (N, O) → π (Triazine/C=O) | Longer wavelength (UV/Vis) | Low |

This table outlines the theoretically expected transitions based on the molecular structure and data from analogous compounds. nih.govmdpi.comyoutube.com

Theoretical and Computational Investigations on 6 Methyl 3 Phenyl 1,2,4 Triazin 5 Ol

Tautomerism Studies of 6-Methyl-3-phenyl-1,2,4-triazin-5-ol

Further experimental and computational research is required to elucidate the specific theoretical and chemical properties of 6-Methyl-3-phenyl-1,2,4-triazin-5-ol. Such studies would be invaluable for a comprehensive understanding of this compound and for exploring its potential applications.

Based on a comprehensive search of available literature, detailed theoretical and computational investigations specifically focusing on 6-Methyl-3-phenyl-1,2,4-triazin-5-ol, as outlined in the requested sections, are not available.

Therefore, it is not possible to provide scientifically accurate and verifiable information for the following sections:

Computational Spectroscopy for Validation of Experimental Data

While computational studies, including analyses of tautomerism, solvent effects, and molecular dynamics, have been conducted on other related 1,2,4-triazine (B1199460) derivatives, no specific data or research findings were found for 6-Methyl-3-phenyl-1,2,4-triazin-5-ol itself. Adhering to the principles of scientific accuracy and the strict constraints of the query, which forbid introducing information on other compounds, the requested article cannot be generated.

Structure Activity Relationships Sar and Mechanistic Studies of 6 Methyl 3 Phenyl 1,2,4 Triazin 5 Ol Analogues

General Principles of SAR in 1,2,4-Triazine (B1199460) Derivatives

The biological activity of 1,2,4-triazine derivatives is profoundly influenced by the nature and position of substituents on the triazine ring. The NCNN sequence within the 1,2,4-triazine ring is considered a critical component for various pharmacological activities. researchgate.net SAR studies on different classes of 1,2,4-triazine analogues have revealed several key principles:

Substitution at Positions 3, 5, and 6: The substituents at the C3, C5, and C6 positions of the 1,2,4-triazine ring are major determinants of biological activity and selectivity. For instance, in a series of G-protein-coupled receptor 84 (GPR84) antagonists, the 5- and 6-aryl substituents of the 1,2,4-triazine ring appear to bind in distinct pockets of the receptor. nih.govacs.org The nature of these aryl groups significantly impacts potency. For example, substitution of anisole (B1667542) groups at the 5- and 6-positions with halides led to a decrease in activity in an atomic-size-dependent manner. acs.org

Role of the C3 Substituent: The group at the C3 position often plays a crucial role in anchoring the molecule to its biological target. In adenosine (B11128) A2A receptor antagonists, an amino group at the C3 position is critical for forming hydrogen bonds with the receptor. acs.orgnih.gov

Impact of Aryl/Heteroaryl Groups: The introduction of vicinal 5,6-diaryl or heteroaryl moieties on the 1,2,4-triazine ring has garnered significant attention in medicinal chemistry. researchgate.net In the case of adenosine A2A antagonists, biaryl substitutions at the 5 and 6 positions were found to be essential for high affinity. acs.org

Influence of Lipophilicity: The lipophilicity of the substituents can affect both the potency and the pharmacokinetic properties of the compounds. A balance between potency and lipophilicity, often expressed as ligand lipophilic efficiency (LLE), is a key consideration in lead optimization. nih.gov

The following table summarizes the SAR findings for a series of 3,5,6-trisubstituted 1,2,4-triazine GPR84 antagonists, illustrating the impact of substitutions on potency.

| Compound | 5-Substituent | 6-Substituent | pIC50 | CLogP | LLE |

| 5 | 4-fluorophenyl | 4-fluorophenyl | 6.79 | 5.34 | 1.45 |

| 6 | 4-chlorophenyl | 4-chlorophenyl | 6.54 | 6.04 | 0.50 |

| 7 | 4-bromophenyl | 4-bromophenyl | 6.13 | 6.32 | -0.19 |

| 8 | Pyridin-4-yl | Pyridin-4-yl | <5 | 3.10 | <1.9 |

Data sourced from a study on GPR84 antagonists. nih.govacs.org pIC50 represents the negative log of the half-maximal inhibitory concentration. CLogP is the calculated logarithm of the partition coefficient, and LLE is the ligand lipophilic efficiency.

Mechanistic Investigations of Biological Activities (excluding clinical trial data)

1,2,4-Triazine derivatives have been identified as inhibitors of various enzymes, with their mechanism of action often involving interactions with the enzyme's active site.

Kinase Inhibition: The pyrrolo[2,1-f] nih.govacs.orgacs.orgtriazine ring system is a core component of potent p38α MAP kinase inhibitors. ijpsr.infonih.gov These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. The planar heterocyclic system mimics the adenine (B156593) core of ATP, while substituents are designed to interact with specific residues in the kinase domain to achieve potency and selectivity. nih.gov Novel 1,2,4-amino-triazine derivatives have also been developed as pyruvate (B1213749) dehydrogenase kinase (PDK) inhibitors, which have shown the ability to hamper the PDK axis and induce cancer cell death. nih.gov

D-amino acid oxidase (DAAO) Inhibition: 5-Hydroxy-1,2,4-triazin-6(1H)-one derivatives are a class of potent D-amino acid oxidase (DAAO) inhibitors. nih.gov The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold is a key pharmacophore in another series of DAAO inhibitors. nih.govacs.orgfigshare.com These compounds are designed to interact with the active site of DAAO, a flavoenzyme that catalyzes the oxidation of D-amino acids. nih.govacs.org The inhibitory mechanism likely involves the mimicry of the substrate or a transition state, thereby blocking the enzyme's catalytic activity. The SAR for this class of inhibitors shows that substituents at the 2-position significantly influence potency, with phenethyl and naphthalen-1-ylmethyl derivatives exhibiting high inhibitory activity. nih.gov

The inhibitory activity of selected 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives against DAAO is presented in the table below.

| Compound | 2-Substituent | IC50 (nM) |

| 11e | Phenethyl | 70 |

| 11h | Naphthalen-1-ylmethyl | 50 |

| 19a | Thiophen-2-ylmethyl | 300 |

| 19b | Furan-2-ylmethyl | 620 |

Data sourced from a study on DAAO inhibitors. nih.gov IC50 is the half-maximal inhibitory concentration.

Certain triazine derivatives exert their biological effects by interfering with fundamental cellular processes. For instance, triazene (B1217601) compounds, which are structurally related to triazines, are known alkylating agents. nih.gov Their mechanism of action involves the methylation of DNA, particularly at the O6 position of guanine. nih.gov This leads to the formation of DNA adducts that can cause base-pair mismatches, ultimately triggering cell death. nih.gov While this mechanism is well-established for triazenes, some 1,2,4-triazine derivatives may also interfere with DNA replication through different mechanisms, such as inhibition of enzymes involved in DNA synthesis like topoisomerases. researchgate.net

Some triazinone derivatives have been shown to cause cell cycle arrest at the G2/M phase, indicating an interference with the processes of cell division. researchgate.net This can be a result of various upstream events, including DNA damage or inhibition of proteins crucial for mitotic progression, such as tubulin.

Many biologically active 1,2,4-triazine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis can be triggered by these compounds.

Intrinsic Pathway: This pathway is often initiated by cellular stress, such as DNA damage or inhibition of critical enzymes. Some triazinone derivatives have been reported to induce apoptosis by up-regulating the tumor suppressor protein p53 and increasing the Bax/Bcl-2 ratio, which leads to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. researchgate.net A novel synthesized s-triazine dipeptide series was also found to induce apoptosis in MCF-7 cells. mdpi.com

Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands to death receptors on the cell surface. While less commonly reported for 1,2,4-triazines, some compounds may sensitize cells to extrinsic apoptotic signals.

The activation of caspases, which are the executioners of apoptosis, is a common downstream event in both pathways. researchgate.net For example, certain triazinone derivatives have been shown to increase the levels of caspase-3 and caspase-7, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. researchgate.net

1,2,4-Triazine derivatives have been developed as potent and selective modulators of various G-protein-coupled receptors (GPCRs).

GPR84 Antagonism: A series of 3,5,6-trisubstituted 1,2,4-triazines have been identified as high-affinity competitive antagonists of human GPR84, a pro-inflammatory orphan GPCR. nih.govacs.orgnih.govnih.govresearchgate.netacs.org In silico docking studies suggest that these antagonists bind to an orthosteric site on the receptor. acs.org The SAR of these compounds has been extensively explored, leading to the identification of potent antagonists with favorable pharmacokinetic profiles. acs.orgnih.gov

5-HT6R Agonism/Antagonism: Derivatives of 1,3,5-triazine (B166579) have been developed as potent ligands for the serotonin (B10506) 5-HT6 receptor, with some acting as antagonists. nih.govnih.govresearchgate.netacs.orgresearchgate.net These compounds are being investigated for their potential in treating cognitive disorders. acs.orgresearchgate.net The triazine core serves as a scaffold to which various substituents are attached to achieve high affinity and selectivity for the 5-HT6 receptor.

The specific structural motifs and substituents on the 1,2,4-triazine ring are critical for determining the biological response.

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors is often crucial for target recognition. For example, the amino group at the C3 position of 1,2,4-triazine-based adenosine A2A antagonists forms critical hydrogen bonds with an asparagine residue in the receptor's binding pocket. acs.orgnih.gov

Aromatic Interactions: Phenyl and other aryl groups are common substituents in active 1,2,4-triazine derivatives. These groups can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the biological target. acs.org

Conformational Rigidity: The fusion of the 1,2,4-triazine ring with other ring systems, such as in pyrrolo[2,1-f] nih.govacs.orgacs.orgtriazines, can impart conformational rigidity. This can pre-organize the molecule into a bioactive conformation, leading to higher affinity for the target. ijpsr.info

Computational Approaches to SAR and Mechanism

Computational methods are pivotal in modern drug discovery for elucidating Structure-Activity Relationships (SAR) and predicting the mechanisms of action of novel compounds. For analogues of 6-Methyl-3-phenyl-1,2,4-triazin-5-ol, in silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling have been instrumental in understanding their biological activities.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 1,2,4-triazine derivatives, docking studies have been crucial in identifying potential biological targets and understanding the molecular interactions that govern their activity.

One area of investigation has been the role of 1,2,4-triazine analogues as adenosine A2A receptor antagonists. acs.org Initial binding mode predictions for these compounds were derived from homology models of the receptor. These in silico models suggested that the 1,2,4-triazine scaffold could bind deeply within the orthosteric binding pocket, a region also occupied by the ribose group of the natural ligand, adenosine. nih.gov Key interactions highlighted by these models included a crucial hydrogen bond between the triazine scaffold and the amino acid residue Asn2536.55. acs.orgnih.gov Further refinement of these models using biophysical mapping and subsequent X-ray crystallography of ligands bound to the receptor confirmed that these molecules indeed bind within the orthosteric cavity. acs.org The models also indicated that substitutions on the aryl rings of the triazine core could form interactions with other residues, such as Ile662.64, Ser2777.42, and His2787.43, providing a rationale for the observed SAR. nih.gov

In a different therapeutic area, molecular docking has been employed to study 1,2,4-triazine derivatives as inhibitors of human D-amino acid oxidase (h-DAAO), a target for schizophrenia treatment. rsc.org These simulations revealed that the triazine structure could form important hydrogen bonds with the protein. Additionally, hydrophobic interactions with residues such as Leu51, Gln53, Leu215, and His217 were found to be significant for the stability of the inhibitor at the binding site. rsc.org The docking studies identified four critical amino acid residues (Gly313, Tyr224, Tyr228, and Arg283) that interact with the inhibitors, providing a theoretical foundation for the design of more potent h-DAAO inhibitors. rsc.org

Furthermore, docking studies have been performed on 1,3,5-triazine derivatives, which share a common triazine core, to investigate their potential as anticancer agents by targeting enzymes like dihydrofolate reductase (DHFR). researchgate.net These studies help in understanding the binding interactions at a molecular level and rationalize the cytotoxic activities observed. researchgate.net For other 1,3,5-triazine derivatives, docking was used to understand their binding modes with kinases such as PI3K-α, B-Raf, and VEGFR-2, which are implicated in cancer. tandfonline.com

The following table summarizes key findings from molecular docking studies on 1,2,4-triazine analogues and related triazine derivatives.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| Adenosine A2A Receptor | Asn2536.55, Ile662.64, Ser2777.42, His2787.43 | Hydrogen Bonding, Lipophilic Interactions | acs.orgnih.gov |

| Human D-amino acid oxidase (h-DAAO) | Gly313, Tyr224, Tyr228, Arg283, Leu51, Gln53, Leu215, His217 | Hydrogen Bonding, Hydrophobic Interactions | rsc.org |

| Dihydrofolate Reductase (DHFR) | Not specified | Not specified | researchgate.net |

| PI3K-α, B-Raf, VEGFR-2 | Not specified | Not specified | tandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This approach is valuable for predicting the activity of new, unsynthesized compounds.

For a series of 37 h-DAAO inhibitors based on a 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold, 3D-QSAR studies were conducted using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). rsc.orgnih.gov These models demonstrated good predictive ability, with q² values of 0.613 for CoMFA and 0.669 for CoMSIA, and r² values of 0.966 and 0.985, respectively. rsc.orgnih.gov The contour maps generated from these models provided insights into the relationship between structural features and inhibitory activity, guiding the design of novel inhibitors with potentially enhanced potency. rsc.org The dataset for these models spanned a pIC50 range from 4 to 7.398, indicating a broad and uniformly distributed set of biological data was used for model construction. nih.gov

The table below presents the statistical parameters of the 3D-QSAR models developed for 1,2,4-triazine-based h-DAAO inhibitors.

| QSAR Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | Reference |

| CoMFA | 0.613 | 0.966 | rsc.orgnih.gov |

| CoMSIA | 0.669 | 0.985 | rsc.orgnih.gov |

These computational approaches, while not directly studying 6-Methyl-3-phenyl-1,2,4-triazin-5-ol, provide a strong framework for understanding the SAR of closely related 1,2,4-triazine analogues. The insights gained from molecular docking and QSAR modeling are invaluable for the rational design and optimization of new derivatives with desired biological activities.

Advanced Applications and Research Directions of 1,2,4 Triazine Compounds

Role in Materials Science and Engineering

The unique electronic characteristics of the 1,2,4-triazine (B1199460) ring make it a valuable component in the design of novel materials with tailored optical and electronic properties.

Optoelectronic Applications (e.g., n-type semiconductors, dye-sensitized solar cells)

The electron-deficient nature of the 1,2,4-triazine nucleus makes its derivatives promising candidates for use in optoelectronic devices. While direct studies on the optoelectronic properties of 6-Methyl-3-phenyl-1,2,4-triazin-5-ol are limited, research on analogous 1,2,4-triazine-based materials has demonstrated their potential. These compounds are being investigated for their utility as strong electron acceptor units for n-type semiconductors and in the fabrication of dye-sensitized solar cells (DSSCs). mdpi.com

In the context of DSSCs, 1,2,4-triazine derivatives are being explored as components of organic dyes. nih.gov The performance of these solar cells is intrinsically linked to the molecular structure of the dye, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap (Eg), and the light harvesting efficiency (LHE). nih.gov Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to predict these properties for various 1,2,4-triazine derivatives, suggesting their suitability as sensitizers for electron injection in DSSCs. nih.gov The general structure of these compounds often features electron-donating and electron-accepting moieties connected through a π-conjugated system, a design principle that can be applied to derivatives of 6-Methyl-3-phenyl-1,2,4-triazin-5-ol.

Development of Functional Materials and Radicals (e.g., Blatter radicals)

While there is no direct evidence of 6-Methyl-3-phenyl-1,2,4-triazin-5-ol being used to generate Blatter radicals, the broader class of 1,2,4-triazines, particularly benzo[e] herts.ac.ukwikipedia.orgcnagrochem.comtriazines, are well-known precursors to these stable organic radicals. Blatter radicals are of significant interest due to their unique magnetic and electronic properties, which make them suitable for applications in molecular electronics and spin materials. nih.gov The synthesis of regioisomeric 6-methyl-3-phenylbenzo[e] herts.ac.ukwikipedia.orgcnagrochem.comtriazine has been reported, highlighting the ongoing interest in functionalized Blatter radical precursors. nih.gov

Ligands for Metal Complexation

Contributions to Agrochemical Research

One of the most significant applications of 1,2,4-triazine derivatives is in the field of agrochemicals, particularly as herbicides. A notable example is Metamitron, a commercially successful herbicide used for weed control in sugar beet cultivation. cnagrochem.comagchemaccess.com Metamitron, chemically known as 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, is structurally very similar to 6-Methyl-3-phenyl-1,2,4-triazin-5-ol, differing only by the presence of an amino group at the 4-position.

The herbicidal action of Metamitron stems from its ability to inhibit photosynthesis in susceptible plants. herts.ac.ukcnagrochem.com Specifically, it targets Photosystem II (PSII) by binding to the D1 protein, thereby disrupting the electron transport chain and halting energy production. wikipedia.org This selective mode of action makes it effective against a wide range of broadleaf weeds and some grasses while being safe for the sugar beet crop. cnagrochem.com

The development of Metamitron has spurred further research into the structure-activity relationships of 1,2,4-triazin-5-one derivatives. Studies have shown that the nature and position of substituents on the triazine ring and the phenyl group can significantly influence herbicidal efficacy and selectivity. researchgate.net For instance, the introduction of different alkyl groups at the 3-position and various aryl groups at the 6-position has been explored to optimize herbicidal activity. researchgate.net This body of research provides a strong foundation for investigating the potential agrochemical applications of 6-Methyl-3-phenyl-1,2,4-triazin-5-ol and its derivatives.

| Compound | Application | Mode of Action |

| Metamitron | Herbicide | Inhibition of Photosystem II |

Development of Chemical Probes and Building Blocks in Organic Synthesis

The 1,2,4-triazine ring is a versatile scaffold in organic synthesis, serving as a building block for the construction of more complex heterocyclic systems. The reactivity of the triazine ring, particularly its susceptibility to nucleophilic attack and its participation in cycloaddition reactions, makes it a valuable synthon. researchgate.net

Derivatives of 1,2,4-triazine can be functionalized at various positions, allowing for the introduction of different chemical handles. For instance, 3-amino-5-aryl-1,2,4-triazine derivatives can be readily brominated at the 6-position, and this bromo-substituent can then participate in cross-coupling reactions, such as the Suzuki coupling, to introduce a wide range of aryl and heteroaryl groups. nih.gov This methodology provides a powerful tool for creating libraries of novel compounds with potential biological activities.

Furthermore, 1,2,4-triazines can undergo inverse electron-demand Diels-Alder reactions, which is a powerful method for the synthesis of other nitrogen-containing heterocycles. researchgate.net The reactivity in these reactions is influenced by the substituents on the triazine ring. This reactivity profile makes 1,2,4-triazine derivatives, including potentially 6-Methyl-3-phenyl-1,2,4-triazin-5-ol, valuable intermediates for the synthesis of diverse chemical entities.

Future Research Avenues and Interdisciplinary Applications

The diverse functionalities and tunable properties of 1,2,4-triazine compounds, exemplified by the potential of 6-Methyl-3-phenyl-1,2,4-triazin-5-ol and its analogs, open up numerous avenues for future research and interdisciplinary applications.

In materials science, a systematic investigation into the photophysical and electronic properties of 6-Methyl-3-phenyl-1,2,4-triazin-5-ol and its derivatives is warranted. This could lead to the development of novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and sensitizers for next-generation solar cells. The synthesis of polymers incorporating the 1,2,4-triazine moiety could also lead to new functional materials with interesting properties.

The success of Metamitron in agrochemical applications suggests that further exploration of the herbicidal, fungicidal, and insecticidal activities of other 1,2,4-triazin-5-ol derivatives could be a fruitful area of research. Structure-activity relationship studies, aided by computational modeling, could guide the design of new and more effective agrochemicals.

In the realm of coordination chemistry, the synthesis and characterization of metal complexes with 6-Methyl-3-phenyl-1,2,4-triazin-5-ol as a ligand could unveil novel catalysts, magnetic materials, or luminescent probes. The ability to fine-tune the electronic properties of the ligand through substitution offers a pathway to control the characteristics of the resulting metal complexes.

Conclusion and Outlook

Summary of Current Research on 6-Methyl-3-phenyl-1,2,4-triazin-5-ol

A comprehensive review of available scientific literature indicates that dedicated research focusing exclusively on 6-Methyl-3-phenyl-1,2,4-triazin-5-ol is sparse. The compound, identified by its CAS number 33449-34-2, is commercially available, suggesting its use in some capacity, potentially as a building block in organic synthesis or as part of larger screening libraries for drug discovery. However, published studies detailing its synthesis, characterization, and biological evaluation are not readily found in major scientific databases.

Research on isomeric or closely related structures offers some inferential context. For instance, studies on other substituted phenyl-1,2,4-triazin-5-ol derivatives have explored their potential as herbicides and in various pharmacological applications. This suggests that the unique positioning of the methyl and phenyl groups in 6-Methyl-3-phenyl-1,2,4-triazin-5-ol could impart specific chemical and biological properties worthy of investigation.

Identification of Knowledge Gaps and Emerging Research Questions

The current state of knowledge surrounding 6-Methyl-3-phenyl-1,2,4-triazin-5-ol is characterized by several significant gaps. The primary unanswered questions include:

Optimized Synthesis and Characterization: While the compound is available, detailed and optimized synthetic routes, along with comprehensive characterization of its physicochemical properties, are not well-documented in peer-reviewed literature.

Biological Activity Profile: There is a clear lack of data on the biological effects of 6-Methyl-3-phenyl-1,2,4-triazin-5-ol. Its potential as an antimicrobial, antiviral, anticancer, or agrochemical agent remains unevaluated.

Structure-Activity Relationships: Without data on its biological activity, no structure-activity relationship (SAR) studies can be conducted. Understanding how the methyl and phenyl substituents on the triazine core influence its biological effects is a crucial area for future research.

Mechanism of Action: Should any biological activity be discovered, the underlying mechanism of action at a molecular level would need to be elucidated.

These knowledge gaps present a fertile ground for new research initiatives.

Perspectives on Future Development and Potential Research Impact

The future of research on 6-Methyl-3-phenyl-1,2,4-triazin-5-ol is contingent on foundational studies to address the identified knowledge gaps. A systematic investigation into this compound could have a significant impact on several fields.

Table 1: Potential Future Research Directions and Their Impact

| Research Area | Potential Impact |

| Synthetic Chemistry | Development of novel and efficient synthetic methodologies for 1,2,4-triazine (B1199460) derivatives. |

| Medicinal Chemistry | Discovery of new lead compounds for drug development in areas such as oncology, infectious diseases, and neurodegenerative disorders. |

| Agrochemical Science | Identification of new herbicidal or pesticidal agents with potentially novel modes of action. |

| Materials Science | Exploration of the compound's properties for applications in materials science, such as in the development of functional polymers or dyes. |

Q & A

Q. Key Parameters :

- Temperature : Optimal yields (70–80%) are achieved at 80–100°C.

- Solvent : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction efficiency.

- Purification : Column chromatography or recrystallization in methanol improves purity .

Table 1 : Example Synthesis Conditions

| Starting Material | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Phenylhydrazine | HCl | Ethanol | 80 | 75 |

| Methyl carbonyl | H₂SO₄ | DMF | 100 | 82 |

How can researchers effectively characterize the molecular structure of 6-Methyl-3-phenyl-1,2,4-triazin-5-ol using spectroscopic and chromatographic techniques?

Basic Research Question

Methodological Approach :

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 230.1 (calculated for C₁₀H₉N₃O).

- HPLC : Retention time ~8.2 min (C18 column, acetonitrile/water 60:40) .

Q. Case Study :

- Derivative 5-Chloro-6-methyl-3-phenyl-1,2,4-triazine showed 10× higher antibacterial activity than the parent compound, attributed to enhanced electrophilicity .

How should researchers address discrepancies in reported biological activity data for triazine-based compounds across different experimental models?

Advanced Research Question

Data Contradiction Analysis :

- Source Identification :

- Assay Variability : Compare protocols (e.g., cell lines, incubation times). For example, cytotoxicity in HeLa vs. MCF-7 cells may differ due to metabolic enzyme expression .

- Compound Stability : Check degradation in DMSO or aqueous buffers via LC-MS .

- Statistical Validation :

- Use ANOVA to assess significance of inter-study variability.

- Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) .

Q. Mitigation Strategies :

- Positive Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity assays).

- Meta-Analysis : Pool data from multiple studies to identify trends .

What computational tools and strategies are recommended for predicting the pharmacokinetic (PK) and toxicity profiles of 6-Methyl-3-phenyl-1,2,4-triazin-5-ol?

Advanced Research Question

In Silico Workflow :

ADME Prediction :

- SwissADME : Predicts bioavailability (LogP ~2.1), GI absorption (high), and CYP450 interactions.

- pkCSM : Estimates renal clearance (0.4 mL/min/kg) and half-life (~3.5 h) .

Toxicity Screening :

- ProTox-II : Flags hepatotoxicity risks (LD₅₀ ~300 mg/kg in rodents).

- Derek Nexus : Assesses mutagenicity (negative for Ames test) .

Q. Validation :

- Compare predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

How can researchers optimize reaction conditions to scale up the synthesis of 6-Methyl-3-phenyl-1,2,4-triazin-5-ol while maintaining reproducibility?

Advanced Research Question

Process Optimization :

- DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst concentration to identify robust conditions.

- Continuous Flow Reactors : Enhance yield (85–90%) and reduce byproducts compared to batch reactions .

Q. Critical Parameters :

- Catalyst Loading : 5 mol% H₂SO₄ maximizes cyclization efficiency.

- Workup : Neutralize reaction mixture with NaHCO₃ before extraction to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.